3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide
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Overview
Description
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a nitro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-chlorobenzyl chloride with a suitable sulfonylating agent, followed by nitration and subsequent amidation to introduce the carboxamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonyl and chlorophenyl groups but lacks the nitro and carboxamide groups.
4-Nitrobenzenesulfonamide: Contains the nitro and sulfonyl groups but lacks the chlorophenyl and carboxamide groups.
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide: Similar structure but with different functional groups.
Uniqueness
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide, with the chemical formula C14H11ClN2O5S and CAS number 339101-86-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H11ClN2O5S
- Molar Mass : 354.77 g/mol
- CAS Number : 339101-86-9
The structure features a nitro group and a sulfonyl group attached to a benzene ring, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways involved in disease processes.
- Enzyme Inhibition : Compounds with a sulfonamide moiety often act as inhibitors of carbonic anhydrase and other related enzymes, impacting physiological processes like acid-base balance and fluid secretion.
- Antitumor Activity : The nitro group is known to enhance the cytotoxicity of certain compounds against cancer cells by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A study evaluating the anticancer potential of sulfonamide derivatives found that compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was crucial for enhancing membrane permeability, leading to bacterial cell death .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-11-2-4-12(5-3-11)23(21,22)8-10-7-9(14(16)18)1-6-13(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAWLIFSMFBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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